molecular formula C16H12F4N2O2 B13646252 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline

Cat. No.: B13646252
M. Wt: 340.27 g/mol
InChI Key: KRGZPTDKXAXONU-UHFFFAOYSA-N
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Description

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is a chemical compound that belongs to the class of phenanthroline derivatives. Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them useful in various chemical and industrial applications. The presence of difluoroethoxy groups in this compound enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

1,10-Phenanthroline+2,2-DifluoroethanolThis compound\text{1,10-Phenanthroline} + \text{2,2-Difluoroethanol} \rightarrow \text{this compound} 1,10-Phenanthroline+2,2-Difluoroethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical and chemical processes. The difluoroethoxy groups enhance the compound’s solubility and reactivity, making it effective in its applications.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without difluoroethoxy groups.

    4,7-Dimethoxy-1,10-phenanthroline: A similar compound with methoxy groups instead of difluoroethoxy groups.

    4,7-Dichloro-1,10-phenanthroline: A derivative with chloro groups.

Uniqueness

4,7-Bis(2,2-difluoroethoxy)-1,10-phenanthroline is unique due to the presence of difluoroethoxy groups, which enhance its chemical properties, such as solubility and reactivity. These properties make it more effective in forming stable complexes with metal ions and useful in various scientific and industrial applications.

Properties

Molecular Formula

C16H12F4N2O2

Molecular Weight

340.27 g/mol

IUPAC Name

4,7-bis(2,2-difluoroethoxy)-1,10-phenanthroline

InChI

InChI=1S/C16H12F4N2O2/c17-13(18)7-23-11-3-5-21-15-9(11)1-2-10-12(24-8-14(19)20)4-6-22-16(10)15/h1-6,13-14H,7-8H2

InChI Key

KRGZPTDKXAXONU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)F)OCC(F)F

Origin of Product

United States

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